molecular formula C18H13I B3048605 1-iodo-4-(4-phenylphenyl)benzene CAS No. 1762-85-2

1-iodo-4-(4-phenylphenyl)benzene

Cat. No.: B3048605
CAS No.: 1762-85-2
M. Wt: 356.2 g/mol
InChI Key: WEZHMYSASZECSI-UHFFFAOYSA-N
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Description

1-iodo-4-(4-phenylphenyl)benzene is an organic compound that belongs to the class of iodobenzenes It consists of a benzene ring substituted with an iodine atom and a biphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-iodo-4-(4-phenylphenyl)benzene can be synthesized through various methods, including electrophilic aromatic substitution and cross-coupling reactions. One common method involves the iodination of 4-(4-phenylphenyl)benzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically takes place under reflux conditions to ensure complete iodination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-iodo-4-(4-phenylphenyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-iodo-4-(4-phenylphenyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-iodo-4-(4-phenylphenyl)benzene involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the biphenyl group. The iodine atom can undergo oxidative addition to form reactive intermediates, which then participate in further transformations. The biphenyl group provides structural stability and enhances the compound’s reactivity in cross-coupling reactions .

Comparison with Similar Compounds

Similar Compounds

    Iodobenzene: Consists of a benzene ring with a single iodine atom.

    para-Quaterphenyl: Contains a chain of four phenyl groups connected in the para position.

Uniqueness

1-iodo-4-(4-phenylphenyl)benzene is unique due to the presence of both the iodine atom and the biphenyl group, which confer distinct reactivity and stability. This combination makes it a valuable intermediate in organic synthesis and material science .

Properties

IUPAC Name

1-iodo-4-(4-phenylphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13I/c19-18-12-10-17(11-13-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZHMYSASZECSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00455596
Record name 1,1':4',1''-Terphenyl, 4-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1762-85-2
Record name 4-Iodo-1,1′:4′,1′′-terphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1762-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1':4',1''-Terphenyl, 4-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The compound was prepared under Suzuki reaction conditions. 4,4′-diiodo-biphenyl (1.0 g, 2.46 mmol), phenyl boric acid (0.24 g, 1.970 mmol), tetrakis(triphenylphosphine)palladium (0.085 g, 0.074 mmol), 2M-sodium carbonate (12.3 ml) and toluene (76 ml) were simultaneously mixed, freezed under liquid nitrogen, evacuated by a vacuum pump and then warmed to room temperature to be melted. This procedure was repeated twice, followed by injection of nitrogen. The mixed solution was refluxed for 2 days and cooled to room temperature. Thereafter, a small amount of distilled water was added, and the organic layer was filtered three times with dichloromethane, dried with sodium sulfate. Then, the dichloromethane was concentrated under reduced pressure. Purification by silica gel chromatography using 1% dichloromethane in hexane gave 4″-iodo-[1,1′;4′,1″]terphenyl (Yield: 0.245 g, 35%). The structure of the product was identified through the NMR spectrum and mass spectrum. FIG. 6 shows the mass spectrum of 4″-iodo-[1,1′;4′,1″]terphenyl.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
12.3 mL
Type
reactant
Reaction Step One
Quantity
0.085 g
Type
catalyst
Reaction Step One
Quantity
76 mL
Type
solvent
Reaction Step One

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